N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a coupling reagent in peptide synthesis and other condensation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with butane-1-sulfonamide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide undergoes various types of chemical reactions, including:
Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.
Esterification: It can also facilitate the esterification of carboxylic acids with alcohols.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification: Conducted in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol with N-methylmorpholine.
Major Products
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide is unique due to its specific structure that allows it to act as an efficient coupling reagent in various organic reactions. Its ability to facilitate both amide and ester formation under mild conditions makes it a versatile tool in synthetic chemistry .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S/c1-4-5-6-19(15,16)11-7-8-12-9(17-2)14-10(13-8)18-3/h11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVUNPYVSCFQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.